molecular formula C10H11F2N B13112036 5-(1,1-Difluoroethyl)isoindoline

5-(1,1-Difluoroethyl)isoindoline

Cat. No.: B13112036
M. Wt: 183.20 g/mol
InChI Key: ZHZAMBBGRUNVDK-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)isoindoline is a fluorinated derivative of isoindoline, a bicyclic aromatic compound. The incorporation of the 1,1-difluoroethyl group (-CF₂CH₃) into the isoindoline scaffold is hypothesized to enhance its physicochemical properties, such as metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C10H11F2N/c1-10(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,13H,5-6H2,1H3

InChI Key

ZHZAMBBGRUNVDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CNC2)C=C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)isoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative .

Industrial Production Methods

Industrial production of 5-(1,1-Difluoroethyl)isoindoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives, while reduction may yield fully saturated isoindoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)isoindoline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may bind to the dopamine receptor D2, modulating its activity and leading to various physiological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-(1,1-Difluoroethyl)pyridin-3-amine

  • Structure : A pyridine ring substituted with a 1,1-difluoroethyl group at position 5 and an amine at position 3 (C₇H₈F₂N₂) .
  • Molecular Weight : 158.15 g/mol.
  • Applications : Primarily used in laboratory research, though specific biological roles are undisclosed.

Inhibitor with 3-(1,1-Difluoroethyl)benzyl Group

  • Structure: A complex thiopyran derivative featuring a 3-(1,1-difluoroethyl)benzylamino group (C₂₀H₂₃BrF₃N₂O₃S) .
  • Molecular Weight : ~527.37 g/mol (estimated).
  • Applications : Demonstrated binding affinity (-7.5 ± 0.0 Kcal/mol) to protein 3VF3, a target in enzymatic inhibition studies.

Indole-Based Antioxidant (5b)

  • Structure : 5-Fluoroindole with a triazole-ethyl and methoxyphenyl substituent (C₁₉H₁₇FN₄O) .
  • Molecular Weight : 336.37 g/mol.
  • Applications : Investigated for ischemia treatment due to antioxidant properties.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity
5-(1,1-Difluoroethyl)pyridin-3-amine C₇H₈F₂N₂ 158.15 Pyridine, difluoroethyl, amine ≥95%
Inhibitor () C₂₀H₂₃BrF₃N₂O₃S ~527.37 Benzyl, difluoroethyl, sulfone Not specified
Indole Derivative (5b) C₁₉H₁₇FN₄O 336.37 Indole, triazole, methoxyphenyl Confirmed via NMR/HRMS

Key Observations :

  • The 1,1-difluoroethyl group contributes to increased molecular weight and lipophilicity across compounds.
  • Purity standards vary, with commercial compounds like the pyridine derivative adhering to ≥95% purity .

Protein Binding Affinity

The inhibitor with the 3-(1,1-difluoroethyl)benzyl group showed strong binding affinity (-7.5 Kcal/mol) to protein 3VF3, comparable to ligands 84378305 and 84577234, which target the same active site . This suggests that the difluoroethyl group enhances hydrophobic interactions with amino acid residues.

Therapeutic Potential

  • Antioxidant Activity : The indole derivative 5b demonstrated efficacy in ischemia models, though its difluoroethyl-free structure limits direct comparison .
  • Lab Use : The pyridine derivative is restricted to research, highlighting the need for specialized handling of fluorinated compounds .

Key Observations :

  • Commercial availability challenges (e.g., discontinuation of the pyridine derivative) may reflect synthesis or stability issues .
  • Moderate yields in indole synthesis (42%) suggest room for optimization in difluoroethyl-containing compounds .

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